N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide
Overview
Description
N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EPPA and is known to have a variety of biochemical and physiological effects.
Mechanism of Action
EPPA is known to inhibit the activity of the protein kinase CK2. CK2 is involved in a variety of cellular processes, including DNA replication, transcription, and cell proliferation. Inhibition of CK2 by EPPA has been shown to have anti-cancer effects, as well as potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
EPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. EPPA has also been shown to have neuroprotective effects, as well as potential therapeutic effects in Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using EPPA in lab experiments is its specificity for CK2 inhibition. This allows for the study of specific biological processes that are regulated by CK2. However, one limitation of using EPPA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of EPPA. One direction is the development of more potent and specific CK2 inhibitors based on the structure of EPPA. Another direction is the study of the role of CK2 in various biological processes, including cancer and neurological disorders. Additionally, the potential therapeutic applications of EPPA in these diseases should be further explored.
Scientific Research Applications
EPPA has been extensively studied for its potential use in scientific research. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. EPPA has also been used as a tool for studying the role of specific proteins in various biological processes.
properties
IUPAC Name |
N-[2-ethoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-27-20-10-9-18(15-19(20)21-16(2)24)28(25,26)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGXDQILRXIPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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